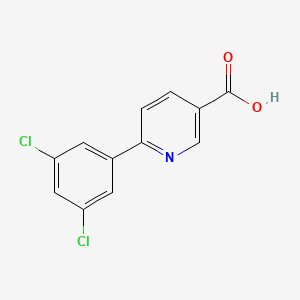

6-(3,5-Dichlorophenyl)nicotinic acid

CAS No.: 887976-70-7

Cat. No.: VC2391553

Molecular Formula: C12H7Cl2NO2

Molecular Weight: 268.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887976-70-7 |

|---|---|

| Molecular Formula | C12H7Cl2NO2 |

| Molecular Weight | 268.09 g/mol |

| IUPAC Name | 6-(3,5-dichlorophenyl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H7Cl2NO2/c13-9-3-8(4-10(14)5-9)11-2-1-7(6-15-11)12(16)17/h1-6H,(H,16,17) |

| Standard InChI Key | GPUUXDZIZHGFQS-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl |

| Canonical SMILES | C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

6-(3,5-Dichlorophenyl)nicotinic acid is an organic compound with the molecular formula C12H7Cl2NO2 and a molecular weight of 268.09 g/mol . The compound's IUPAC name is 6-(3,5-dichlorophenyl)pyridine-3-carboxylic acid , and it is characterized structurally by a pyridine ring bearing a carboxylic acid group at the 3-position and a 3,5-dichlorophenyl substituent at the 6-position.

The compound possesses a distinct chemical structure with specific identifying parameters as outlined in Table 1.

Table 1: Chemical Identity Parameters of 6-(3,5-Dichlorophenyl)nicotinic acid

| Parameter | Value |

|---|---|

| CAS Number | 887976-70-7 |

| Molecular Formula | C12H7Cl2NO2 |

| Molecular Weight | 268.09 g/mol |

| IUPAC Name | 6-(3,5-dichlorophenyl)pyridine-3-carboxylic acid |

| InChI | InChI=1S/C12H7Cl2NO2/c13-9-3-8(4-10(14)5-9)11-2-1-7(6-15-11)12(16)17/h1-6H,(H,16,17) |

| InChIKey | GPUUXDZIZHGFQS-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl |

The compound's moderate lipophilicity (XLogP3-AA value of 3.3) suggests reasonable membrane permeability, while its hydrogen bonding capabilities indicate potential for interaction with biological targets . The relatively low rotatable bond count (2) indicates moderate molecular rigidity, which may contribute to specific binding interactions with target proteins.

Synthesis Methodologies

The synthesis of 6-(3,5-Dichlorophenyl)nicotinic acid typically employs palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Suzuki-Miyaura Coupling

The synthesis generally involves the reaction between a halogenated nicotinic acid derivative and 3,5-dichlorophenylboronic acid under specific reaction conditions. The typical reaction parameters include:

-

Catalyst: Palladium(0) or Palladium(II) complexes

-

Base: Potassium carbonate or sodium carbonate

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Temperature: 80-100°C

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves:

-

Continuous flow reactors for consistent reaction conditions

-

Automated systems for process control

-

Multiple purification steps including recrystallization and chromatography

Chemical Reactivity and Reactions

The reactivity of 6-(3,5-Dichlorophenyl)nicotinic acid is influenced by both the nicotinic acid moiety and the dichlorophenyl substituent. The compound can participate in various chemical transformations typical of carboxylic acids and substituted pyridines.

Major Chemical Reactions

The compound can undergo several important reaction types:

-

Carboxylic Acid Reactions: The carboxylic acid group can participate in esterification, amidation, and salt formation reactions.

-

Substitution Reactions: The dichlorophenyl group may undergo nucleophilic substitution reactions, particularly under forcing conditions.

-

Reduction Reactions: The carboxylic acid group can be reduced to form the corresponding alcohol.

-

Oxidation Reactions: Limited oxidation possibilities due to the already oxidized state of the carboxylic acid group.

Biological Activity and Mechanism of Action

Current research suggests that 6-(3,5-Dichlorophenyl)nicotinic acid may interact with specific biological targets, potentially including nicotinic cholinergic receptors located in various tissues such as the brain and neuromuscular junctions. Upon binding to these receptors, it may modulate neurotransmission leading to various physiological effects.

The compound's structural similarity to other bioactive nicotinic acid derivatives suggests potential activity in several biological pathways. The presence of the dichlorophenyl group likely enhances lipophilicity and may influence binding affinity and selectivity for specific targets.

Structure-Activity Relationship

The biological activity of nicotinic acid derivatives, including 6-(3,5-Dichlorophenyl)nicotinic acid, is influenced by several structural features:

-

The nicotinic acid core, which is essential for interaction with specific receptors

-

The dichlorophenyl substituent, which modifies the electronic and steric properties

-

The position of substitution, which affects the spatial orientation and binding characteristics

Comparison with Related Compounds

6-(3,5-Dichlorophenyl)nicotinic acid belongs to a broader class of substituted nicotinic acid derivatives. Comparing this compound with structurally related molecules provides insight into the structure-activity relationships and potential applications.

Table 3: Comparison with Related Nicotinic Acid Derivatives

Analytical Methods and Characterization

The characterization of 6-(3,5-Dichlorophenyl)nicotinic acid typically involves various analytical techniques that provide information about its structure, purity, and physical properties.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compound. The aromatic protons of both the pyridine and dichlorophenyl rings show characteristic chemical shifts in the 1H NMR spectrum .

-

Mass Spectrometry: Used to confirm the molecular weight and fragmentation pattern. The molecular ion peak at m/z 268.09 corresponds to the molecular weight of the compound .

-

Infrared Spectroscopy: Identifies functional groups, particularly the carboxylic acid stretching vibration.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is commonly used for purity determination and quantitative analysis of 6-(3,5-Dichlorophenyl)nicotinic acid.

Future Research Directions

Future research on 6-(3,5-Dichlorophenyl)nicotinic acid may focus on several key areas:

-

Expanded Structure-Activity Relationship Studies: Further exploration of the structure-activity relationships to optimize biological activity and selectivity.

-

Medicinal Chemistry Applications: Development of novel derivatives with enhanced pharmacological properties.

-

Synthetic Methodology Improvements: Optimization of synthetic routes to improve yield, purity, and scalability.

-

Biological Target Identification: More detailed investigation of specific biological targets and mechanisms of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume